An In-depth Technical Guide to Dimethyl 2,6-Naphthalenedicarboxylate
An In-depth Technical Guide to Dimethyl 2,6-Naphthalenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and primary applications of Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC). The information is intended for professionals in research, development, and quality control.
Core Properties and Data
Dimethyl 2,6-naphthalenedicarboxylate is a diester of 2,6-naphthalenedicarboxylic acid and methanol (B129727). It is a stable, white crystalline solid primarily used as a monomer in the synthesis of high-performance polymers.[1]
Chemical and Physical Properties
The fundamental chemical and physical properties of DM-2,6-NDC are summarized in the table below, providing a baseline for its handling, processing, and application.
| Property | Value | Reference(s) |
| IUPAC Name | dimethyl naphthalene-2,6-dicarboxylate | [2] |
| Synonyms | 2,6-Dicarbomethoxynaphthalene, DM-2,6-NDC, NDC | [2][3] |
| CAS Number | 840-65-3 | [4] |
| Molecular Formula | C₁₄H₁₂O₄ | [2] |
| Molecular Weight | 244.24 g/mol | [2] |
| Appearance | White to almost white crystals or powder | [1][5] |
| Melting Point | 187-193 °C | [4][6] |
| Boiling Point | 378 °C (est.), 347.16°C (rough est.) | [1][5] |
| Density | 1.2379 g/cm³ (rough est.) | [5] |
| Vapor Pressure | 2.4 x 10⁻⁵ kPa at 25°C | [1] |
| Water Solubility | < 1 mg/L at 23°C (essentially insoluble) | [1] |
| Solubility in Solvents | Soluble in hot toluene | [3][6] |
| Flash Point | 232 °C |
Spectral Data Summary
Spectroscopic data is critical for the identification and structural elucidation of DM-2,6-NDC. Key spectral characteristics are outlined below.
| Technique | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and a characteristic singlet for the two equivalent methyl ester groups. | [2] |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the methyl carbons, and the distinct aromatic carbons of the naphthalene core. | [6] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 244. Key Fragments: m/z 213 ([M-OCH₃]⁺), 185 ([M-CO₂CH₃]⁺). | [6] |
| Infrared (IR) Spectroscopy | Strong absorption bands characteristic of the C=O stretching of the ester group, C-O stretching, and aromatic C-H and C=C vibrations. | [6][7] |
Experimental Protocols
Detailed methodologies for the synthesis, analysis, and polymerization of DM-2,6-NDC are provided below.
Synthesis of Dimethyl 2,6-Naphthalenedicarboxylate
This protocol describes the Fischer esterification of 2,6-naphthalenedicarboxylic acid.
Objective: To synthesize Dimethyl 2,6-naphthalenedicarboxylate from 2,6-naphthalenedicarboxylic acid and methanol.
Materials:
-
2,6-Naphthalenedicarboxylic acid (1.0 eq)
-
Methanol (excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Ice water
-
Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
To a round bottom flask, add 2,6-naphthalenedicarboxylic acid (e.g., 20 g) and methanol (e.g., 150 mL).[6]
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 15 mL).[6]
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.[6]
-
Maintain the reflux for 24 hours to ensure the esterification reaction goes to completion.[6]
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (e.g., 500 mL) to precipitate the product.[6]
-
Collect the resulting white precipitate by vacuum filtration.[6]
-
Wash the collected solid thoroughly with deionized water to remove any residual acid and methanol.[6]
-
Dry the final product, Dimethyl 2,6-naphthalenedicarboxylate, in a vacuum oven.[6]
HPLC Method for Purity Analysis
This protocol outlines a representative High-Performance Liquid Chromatography (HPLC) method for determining the purity of DM-2,6-NDC.
Objective: To assess the purity of a DM-2,6-NDC sample using reverse-phase HPLC with UV detection.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
DM-2,6-NDC analytical standard
-
Sample of DM-2,6-NDC for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 35:65 v/v).[8] Adjust the pH of the aqueous component to approximately 2.0-2.2 with a small amount of phosphoric or formic acid.[8] Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh a known amount of DM-2,6-NDC analytical standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh the DM-2,6-NDC sample to be analyzed and dissolve it in the same solvent as the standard to achieve a similar concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution.
-
Calculation: Determine the purity of the sample by comparing the peak area of the analyte with the calibration curve, accounting for the sample weight and dilution.
Synthesis of Poly(ethylene naphthalate) (PEN)
This protocol describes the two-step melt polymerization process to produce PEN, a primary application of DM-2,6-NDC.
Objective: To synthesize PEN via transesterification of DM-2,6-NDC with ethylene (B1197577) glycol, followed by polycondensation.
Materials:
-
Dimethyl 2,6-naphthalenedicarboxylate (1.0 eq)
-
Ethylene glycol (approx. 2.2 eq)
-
Transesterification catalyst (e.g., Zinc Acetate)
-
Polycondensation catalyst (e.g., Antimony Trioxide)
-
Stabilizer (e.g., Phosphoric acid)
-
Glass reactor with mechanical stirrer, nitrogen inlet, distillation column, vacuum pump.
Procedure:
-
Stage 1: Transesterification
-
Charge the reactor with Dimethyl 2,6-naphthalenedicarboxylate and ethylene glycol in a molar ratio of approximately 1:2.2.[10]
-
Add the transesterification catalyst (e.g., zinc acetate).
-
Under a slow stream of inert gas (nitrogen), begin stirring and gradually heat the reactor to 180-200 °C.[1]
-
Methanol is generated as a byproduct and should be continuously removed by distillation.[10]
-
Slowly increase the temperature to 220-230 °C to drive the reaction to completion, monitoring the distillation of methanol.[1] The reaction is complete when methanol distillation ceases. The product is bis(2-hydroxyethyl) naphthalate.
-
-
Stage 2: Polycondensation
-
Add the polycondensation catalyst (e.g., antimony trioxide) and a stabilizer (e.g., phosphoric acid) to the molten oligomer.[1]
-
Gradually increase the temperature to 270-290 °C while simultaneously reducing the pressure in the reactor to below 1 Torr.[1]
-
Ethylene glycol is evolved as a byproduct and removed under vacuum. The viscosity of the molten polymer will increase significantly.
-
Continue the reaction until the desired molecular weight (indicated by stirrer torque or melt viscosity) is achieved.
-
Extrude the molten PEN polymer from the reactor and cool to obtain the solid product.
-
Visualized Workflows and Pathways
As an industrial monomer, Dimethyl 2,6-naphthalenedicarboxylate is not known to be involved in biological signaling pathways. The following diagrams illustrate key chemical synthesis and analysis workflows.
Caption: Fischer esterification synthesis of DM-2,6-NDC.
Caption: General workflow for HPLC purity analysis.
Caption: Two-stage melt polymerization pathway to PEN.
References
- 1. benchchem.com [benchchem.com]
- 2. DIMETHYL 2,6-NAPHTHALENEDICARBOXYLATE(840-65-3) 1H NMR spectrum [chemicalbook.com]
- 3. 2,6-DIMETHYLNAPHTHALENE(581-42-0) 13C NMR spectrum [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nacatsoc.org [nacatsoc.org]
- 6. Dimethyl-2,6-naphthalenedicarboxylate | C14H12O4 | CID 61225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. cipac.org [cipac.org]
- 9. researchgate.net [researchgate.net]
- 10. US6040417A - Process for preparing polyethylene naphthalate based polymers - Google Patents [patents.google.com]
